An In-depth Technical Guide to the Chemical Properties of 3-Ethylpentan-3-amine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 3-Ethylpentan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylpentan-3-amine hydrochloride is a tertiary amine salt with the chemical formula C₇H₁₈ClN.[1][2] As a derivative of a sterically hindered tertiary amine, this compound holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and as a precursor to specialized ligands.[3] The hydrochloride salt form enhances the compound's stability and water solubility, making it more amenable to handling and use in various chemical applications compared to its free base form.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-ethylpentan-3-amine hydrochloride, offering valuable insights for researchers in drug discovery and chemical development.
Synthesis and Formation
The synthesis of 3-ethylpentan-3-amine hydrochloride can be approached through various methods common in organic chemistry for the formation of tertiary amines. A particularly effective and regioselective method for preparing the parent tertiary amine, 3-ethylpentan-3-amine, is the Ritter reaction.[4][5] This is followed by a straightforward acid-base reaction to form the hydrochloride salt.
The Ritter reaction involves the reaction of a tertiary alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[6] For the synthesis of 3-ethylpentan-3-amine, the readily available 3-ethyl-3-pentanol serves as the starting tertiary alcohol.[7]
The subsequent formation of the hydrochloride salt is achieved by treating the free amine with hydrochloric acid.[2] This reaction is typically quantitative and yields the stable, crystalline hydrochloride salt.
Caption: Synthetic workflow for 3-ethylpentan-3-amine hydrochloride.
Physicochemical Properties
3-Ethylpentan-3-amine hydrochloride is a white to off-white crystalline solid or powder.[1] Its ionic nature imparts properties that are distinct from its free amine form, particularly in terms of solubility and melting point.
| Property | Value | Source |
| Molecular Formula | C₇H₁₈ClN | [1][2] |
| Molecular Weight | 151.68 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | Not experimentally determined. Estimated to be in the range of 250-260 °C (with decomposition), based on the structurally similar triethylamine hydrochloride. | [8][9] |
| Solubility | Expected to be soluble in water and polar protic solvents like ethanol. Insoluble in nonpolar organic solvents. | [8] |
| pKa of Conjugate Acid | Not experimentally determined. Estimated to be in the range of 10-11, similar to other tertiary alkylamines like triethylamine (pKa of 10.75). | [3] |
Spectroscopic Characterization
¹H NMR Spectroscopy
In the proton NMR spectrum, the presence of the ammonium proton (-NH⁺-) would give rise to a broad singlet, the chemical shift of which is dependent on the solvent and concentration. The ethyl groups would exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The chemical shifts would be influenced by the proximity to the positively charged nitrogen atom.
-
-NH⁺- : Broad singlet, variable chemical shift.
-
-CH₂- (ethyl groups) : Quartet, deshielded due to proximity to the nitrogen.
-
-CH₃ (ethyl groups) : Triplet.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule. The carbon atoms directly bonded to the nitrogen would be deshielded and appear at a higher chemical shift.
-
Quaternary Carbon (C-N) : Expected to be in the downfield region.
-
-CH₂- Carbons : Methylene carbons of the ethyl groups.
-
-CH₃ Carbons : Methyl carbons of the ethyl groups.
FTIR Spectroscopy
The infrared spectrum of 3-ethylpentan-3-amine hydrochloride would be characterized by the presence of broad absorption bands in the 2400-3000 cm⁻¹ region, which are characteristic of the N-H stretching vibrations in an ammonium salt. The C-H stretching vibrations of the alkyl groups would appear in the 2850-2960 cm⁻¹ range. As a tertiary amine salt, it will lack the characteristic N-H bending vibrations seen in primary and secondary amines.
Mass Spectrometry
In mass spectrometry, the analysis would typically be performed on the free base, 3-ethylpentan-3-amine, which would be generated in the mass spectrometer. The molecular ion peak would be observed at an odd m/z value, consistent with the nitrogen rule for compounds containing a single nitrogen atom.[10] The fragmentation pattern would be dominated by alpha-cleavage, leading to the loss of an ethyl radical to form a stable iminium cation.
Safety and Handling
3-Ethylpentan-3-amine hydrochloride is classified as an irritant.[8] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.
Experimental Protocols
Synthesis of 3-Ethylpentan-3-amine via Ritter Reaction
Causality: The Ritter reaction is chosen for its ability to efficiently generate a tertiary amine from a tertiary alcohol, which is a common and often readily available starting material. The use of a strong acid is crucial for the formation of the stable tertiary carbocation intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethyl-3-pentanol (1 equivalent) in an excess of a suitable nitrile (e.g., acetonitrile, which also acts as the solvent).
-
Acid Addition: Cool the mixture in an ice bath to 0 °C. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Workup: Pour the reaction mixture slowly into a beaker of ice water. Basify the aqueous solution with a strong base (e.g., NaOH) to hydrolyze the intermediate amide and deprotonate the resulting amine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3-ethylpentan-3-amine. Further purification can be achieved by distillation.
Caption: Experimental workflow for the synthesis of 3-ethylpentan-3-amine.
Formation of 3-Ethylpentan-3-amine Hydrochloride
Causality: The formation of the hydrochloride salt is a simple acid-base reaction. The use of a solvent in which the salt is sparingly soluble can facilitate its isolation by precipitation.
-
Dissolution: Dissolve the purified 3-ethylpentan-3-amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 3-ethylpentan-3-amine hydrochloride.
Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is a reliable method to determine the pKa of an amine by monitoring the pH change upon neutralization with a strong base. The pKa corresponds to the pH at the half-equivalence point.
-
Sample Preparation: Prepare a standard solution of 3-ethylpentan-3-amine hydrochloride of a known concentration (e.g., 0.1 M) in deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Data Collection: Record the pH after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the amine hydrochloride has been neutralized (the half-equivalence point).
References
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ResearchGate. (n.d.). 1H NMR spectra (400 MHz, D2O) of (a) triethylamine, (b) MsOH, (c).... Retrieved from [Link]
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